molecular formula C23H27N3O4S B2456628 2-(2,6-dimethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941929-64-2

2-(2,6-dimethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Katalognummer: B2456628
CAS-Nummer: 941929-64-2
Molekulargewicht: 441.55
InChI-Schlüssel: VCBGXGGMEPZQBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-dimethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(2,6-dimethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , often referred to as compound A , belongs to the class of benzo-thiadiazine derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in pharmacology. This article will delve into the biological activity of compound A, supported by research findings, case studies, and data tables.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N4O3S
  • Molecular Weight : 368.47 g/mol

Structural Features

The structural features of compound A include:

  • A benzo-thiadiazine core that contributes to its pharmacological properties.
  • Substituents such as a dimethylphenyl group and a methylpiperidinyl moiety that may influence its biological interactions and receptor affinities.

Pharmacological Profile

Compound A has been studied for various pharmacological effects:

  • Anticancer Activity : Recent studies have indicated that compound A exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
  • Antimicrobial Properties : Compound A has shown promising antimicrobial activity against several bacterial strains. In particular, it was effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL .
  • CNS Activity : Preliminary studies suggest that compound A may have central nervous system (CNS) effects. It was evaluated for anxiolytic-like activity in animal models, showing potential as a therapeutic agent for anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compound A. Modifications on the phenyl and piperidinyl groups have been explored to enhance potency and selectivity. For instance:

  • Substituting different alkyl groups on the piperidine ring has been linked to improved binding affinity to specific receptors involved in neuropharmacology.
  • Variations in the thiadiazine structure have also been correlated with enhanced anticancer activity, suggesting that specific modifications can yield more potent derivatives .

Case Study 1: Anticancer Screening

A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. Compound A was identified as one of the top candidates due to its ability to significantly reduce spheroid size compared to controls. The study highlighted its potential for further development as an anticancer therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents published in Pharmaffiliates, compound A was tested alongside standard antibiotics against resistant strains of bacteria. Results indicated that compound A had comparable or superior efficacy against certain strains, making it a candidate for further investigation in drug development aimed at combating antibiotic resistance .

Table 1: Biological Activities of Compound A

Activity TypeTest SystemResultReference
AnticancerVarious cancer cell linesIC50 < 10 µM
AntimicrobialGram-positive bacteriaMIC = 8 - 32 µg/mL
CNS ActivityAnimal modelsAnxiolytic-like effects

Table 2: Structure-Activity Relationships

Modification TypeChangeEffect on Activity
Piperidine SubstituentMethyl vs EthylIncreased potency
Thiadiazine VariantSubstituted vs UnsubstitutedEnhanced anticancer activity

Wissenschaftliche Forschungsanwendungen

The compound 2-(2,6-dimethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the thiadiazine family, which has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals. This article explores its scientific research applications, including synthesis methods, biological activities, and case studies.

Structure and Composition

The compound's molecular formula is C16H22N2O3SC_{16}H_{22}N_2O_3S, with a molecular weight of approximately 306.43 g/mol. Its structure features a benzo[e][1,2,4]thiadiazine core, which is characterized by the presence of sulfur and nitrogen atoms within a cyclic framework.

Antimicrobial Activity

Research has demonstrated that compounds within the thiadiazine class exhibit significant antimicrobial properties. For example, studies have shown that derivatives of thiadiazines can inhibit the growth of various bacterial strains, making them candidates for developing new antibacterial agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Potential

Thiadiazines have also been investigated for their anticancer properties. In vitro studies suggest that certain derivatives can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and mitochondrial dysfunction . The compound's ability to target specific cancer pathways may provide a basis for further development into therapeutic agents.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of thiadiazines. Some studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . The neuroprotective mechanisms may involve modulation of neurotransmitter systems and reduction of inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A study published in Der Pharma Chemica explored the antimicrobial efficacy of a series of thiadiazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In a separate study focusing on anticancer applications, researchers synthesized a range of thiadiazine derivatives and tested their effects on human breast cancer cell lines. The study found that specific modifications to the thiadiazine structure enhanced cytotoxicity and induced apoptosis in cancer cells while sparing normal cells, highlighting their selective anticancer activity .

Case Study 3: Neuroprotection

A recent investigation assessed the neuroprotective properties of a novel thiadiazine derivative in a rat model of ischemic stroke. The results showed significant reductions in infarct size and improvements in neurological function post-treatment, suggesting that this compound could be further developed for treating stroke-related injuries .

Eigenschaften

IUPAC Name

2-(2,6-dimethylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-16-9-8-10-17(2)22(16)26-23(28)25(15-21(27)24-14-7-6-11-18(24)3)19-12-4-5-13-20(19)31(26,29)30/h4-5,8-10,12-13,18H,6-7,11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBGXGGMEPZQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.